molecular formula C9H8ClNO2 B13047046 3-(2-Chloro-3-hydroxyphenoxy)propanenitrile

3-(2-Chloro-3-hydroxyphenoxy)propanenitrile

Cat. No.: B13047046
M. Wt: 197.62 g/mol
InChI Key: ISYPPRPNHCGYKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-hydroxyphenoxy)propanenitrile typically involves the reaction of 2-chloro-3-hydroxyphenol with 3-chloropropanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-hydroxyphenoxy)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenoxypropanenitriles.

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-(2-Chloro-3-hydroxyphenoxy)propanenitrile has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-hydroxyphenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-hydroxyphenoxy)propanenitrile
  • 3-(2-Chloro-3-methoxyphenoxy)propanenitrile
  • 3-(2-Bromo-3-hydroxyphenoxy)propanenitrile

Uniqueness

3-(2-Chloro-3-hydroxyphenoxy)propanenitrile is unique due to the specific positioning of the chloro and hydroxy groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

3-(2-chloro-3-hydroxyphenoxy)propanenitrile

InChI

InChI=1S/C9H8ClNO2/c10-9-7(12)3-1-4-8(9)13-6-2-5-11/h1,3-4,12H,2,6H2

InChI Key

ISYPPRPNHCGYKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCCC#N)Cl)O

Origin of Product

United States

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